Synthetic Utility: 5-Chloro Substituent Enables Unique Cross-Coupling and SNAr Reactivity Not Available in Non-Halogenated Isoxazole-4-carbaldehydes
The 5-chloro substituent in 5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde provides a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) that are impossible with non-halogenated isoxazole-4-carbaldehydes. Substituted isoxazole-4-carbaldehydes are accessible via oxidation of the corresponding isoxazolylalcohols with sodium dichromate in DMSO, a method that tolerates chloro substitution . In contrast, the unsubstituted isoxazole-4-carbaldehyde (CAS 89180-65-4, C4H3NO2, MW 97.07 g/mol) lacks any halogen functionality entirely, offering no analogous diversification pathways [1].
| Evidence Dimension | Synthetic handle availability for cross-coupling and SNAr |
|---|---|
| Target Compound Data | 5-chloro substituent present; enables SNAr and Pd-catalyzed cross-coupling |
| Comparator Or Baseline | Unsubstituted isoxazole-4-carbaldehyde: no halogen substituent; no analogous reactivity |
| Quantified Difference | Qualitative: functional handle present versus absent; enables orthogonal diversification routes |
| Conditions | Synthetic chemistry context; substituent analysis |
Why This Matters
The presence of a chloro leaving group provides orthogonal diversification pathways, increasing the building block's value for library synthesis and late-stage functionalization compared to non-halogenated analogs.
- [1] PubChem. Isoxazole-4-carbaldehyde (CID 11046879). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Isoxazole-4-carbaldehyde View Source
